Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is a complex organic compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. This compound features an indole ring system substituted with a carboxylic acid group at the 2-position and a bis(2-chloroethyl)amino group at the 7-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indole-2-carboxylic acid as the starting material.
Substitution Reaction: The indole-2-carboxylic acid undergoes a nucleophilic substitution reaction with bis(2-chloroethyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The temperature is maintained at around 50-70°C, and the reaction is monitored until completion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized using a batch process to ensure consistency and quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Scale-Up: The process is scaled up to produce larger quantities, with careful control of reaction parameters to maintain product quality.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions at the indole ring or the amino group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives with oxidized functional groups.
Reduction Products: Derivatives with reduced carboxylic acid groups, such as indole-2-carboxylic acid alcohol or amine.
Substitution Products: Various substituted indole derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV-1 integrase strand transfer inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The bis(2-chloroethyl)amino group interacts with specific enzymes or receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
Indole-2-carboxylic acid derivatives: Various derivatives with different substituents at the indole ring.
Uniqueness: Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
731-76-0 |
---|---|
Molecular Formula |
C13H14Cl2N2O2 |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
7-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-9-8-10(13(18)19)16-12(9)11/h1-3,8,16H,4-7H2,(H,18,19) |
InChI Key |
NXEJUQMSIFIXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N(CCCl)CCCl)NC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.